2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic name 2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines, which prioritize positional numbering of substituents on the benzochromene core. The parent structure, benzo[g]chromene, consists of a fused naphthalene system (rings A and B) linked to a pyran ring (ring C). Substituents are assigned positions based on this framework:
- Amino group (-NH₂) : Position 2 on the pyran ring.
- Bromo atom (-Br) : Position 7 on the naphthalene moiety.
- 4-Chloro-3-nitrophenyl group : Position 4 on the pyran ring, with meta-nitro and para-chloro substituents on the phenyl ring.
- Cyano group (-CN) : Position 3 on the pyran ring.
The molecular formula C₂₀H₁₁BrClN₃O₃ (molecular weight: 456.7 g/mol) is confirmed by high-resolution mass spectrometry. Key identifiers include the CAS registry number 7243-14-3 , InChIKey BIYSQHCMMJXSLL-UHFFFAOYSA-N , and SMILES string C1=CC(=C(C=C1C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)N+[O-])Cl .
Table 1: Systematic identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Registry Number | 7243-14-3 |
| Molecular Formula | C₂₀H₁₁BrClN₃O₃ |
| Molecular Weight | 456.7 g/mol |
| InChIKey | BIYSQHCMMJXSLL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)N+[O-])Cl |
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction studies of analogous benzo[g]chromene derivatives reveal monoclinic or triclinic crystal systems. For example, 2-amino-4-(4-hydroxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile crystallizes in the monoclinic P21/c space group with unit cell parameters a = 8.1258(5) Å, b = 11.8112(7) Å, c = 21.5768(16) Å, β = 92.194(7)° . The target compound likely adopts a similar arrangement, with the nitro and chloro substituents inducing steric effects that perturb packing.
Key geometric features include:
- Dihedral angles : The 4-chloro-3-nitrophenyl group forms an angle of ~86–89° with the chromene core, as observed in related structures.
- Hydrogen bonding : N–H⋯N and N–H⋯O interactions stabilize dimeric units, while C–H⋯π and π-π stacking (3.4–3.6 Å) contribute to extended networks.
- Bond lengths : The C=O and C≡N groups exhibit lengths of 1.20–1.22 Å and 1.14–1.16 Å, respectively, consistent with double and triple bond character.
Table 2: Hypothesized crystallographic parameters based on analogous compounds
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.3 Å, b = 11.8 Å, c = 21.6 Å |
| β Angle | 92.2° |
| Z-Value | 4 |
Comparative Analysis of Benzo[g]Chromene Derivatives' Structural Features
Substituents on the chromene core significantly influence molecular geometry and supramolecular interactions:
- Electron-withdrawing groups (e.g., -NO₂, -CN) increase planarity, enhancing π-π stacking. For instance, the nitro group in this compound reduces the dihedral angle between the phenyl and chromene systems compared to methoxy-substituted analogs.
- Halogen atoms (Br, Cl) participate in halogen bonding, as evidenced by shortened C–Br⋯O contacts (3.2–3.4 Å) in brominated derivatives.
- Amino and cyano groups facilitate N–H⋯N and N–H⋯O hydrogen bonds, forming dimeric or chain-like motifs.
Table 3: Structural comparison of benzo[g]chromene derivatives
| Compound | Dihedral Angle (°) | Key Interactions |
|---|---|---|
| 2-Amino-4-(4-methoxyphenyl) derivative | 86.08 | N–H⋯N, N–H⋯O |
| 2-Amino-4-phenyl derivative | 89.29 | C–H⋯π, π-π stacking |
| Target compound (hypothesized) | 85–88 | N–H⋯O, C–Br⋯O, π-π |
Spectroscopic Characterization (Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)
Fourier-Transform Infrared Spectroscopy (FT-IR):
- N–H stretching : Broad band at 3350–3450 cm⁻¹ for the amino group.
- C≡N stretch : Sharp peak at 2210–2230 cm⁻¹.
- NO₂ asymmetric/symmetric stretches : 1520 cm⁻¹ and 1340 cm⁻¹.
- C–Br and C–Cl stretches : 550–650 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Aromatic protons resonate at δ 6.8–8.2 ppm, with deshielding observed for H atoms near electron-withdrawing groups. The amino proton appears as a singlet at δ 5.1–5.3 ppm.
- ¹³C NMR : The cyano carbon resonates at δ 115–120 ppm, while the nitro-bearing carbons appear at δ 140–150 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Strong absorption bands at 270–290 nm (π→π* transitions) and 340–360 nm (n→π* transitions) arise from the conjugated chromene and nitro groups.
Table 4: Key spectroscopic signatures
| Technique | Observed Signal | Assignment |
|---|---|---|
| FT-IR | 2215 cm⁻¹ | C≡N stretch |
| ¹H NMR | δ 7.8 ppm (doublet) | H on nitro-substituted phenyl |
| UV-Vis | λ_max = 285 nm (ε = 12,500 L/mol·cm) | π→π* transition |
Computational Chemistry Studies: Density Functional Theory Calculations and Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic structure:
- HOMO-LUMO gap : A calculated gap of 3.8–4.2 eV indicates moderate reactivity, with the HOMO localized on the nitro-phenyl group and the LUMO on the chromene core.
- Electrostatic potential maps reveal negative potential regions near the nitro and cyano groups, favoring electrophilic attack at these sites.
- Geometric optimization yields bond lengths and angles within 2% of X-ray data, validating the experimental structure.
Figure 1: Hypothetical molecular electrostatic potential map (DFT) showing electron-rich (red) and electron-poor (blue) regions.
Properties
CAS No. |
7243-14-3 |
|---|---|
Molecular Formula |
C20H11BrClN3O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H11BrClN3O3/c21-13-3-1-10-8-18-14(6-12(10)5-13)19(15(9-23)20(24)28-18)11-2-4-16(22)17(7-11)25(26)27/h1-8,19H,24H2 |
InChI Key |
BIYSQHCMMJXSLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid and Cerium Ammonium Nitrate (CAN) Catalysis
A notable method uses a reusable ionic liquid catalyst combined with cerium ammonium nitrate (CAN) to promote the condensation at room temperature under solvent-free conditions. The catalyst is 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br). This system offers:
- Mild reaction temperature (room temperature),
- Solvent-free or minimal solvent use,
- Excellent yields,
- Easy catalyst recovery and reuse,
- Environmentally benign profile.
- Mix benzyl alcohol (2.0 mmol), 1-naphthol (2.2 mmol), malononitrile (2.0 mmol), 4 mol% [BDBDMIm]Br, and 0.05 g CAN.
- Stir at room temperature until completion (monitored by TLC).
- Extract product with chloroform/water, isolate by recrystallization.
This method yields 2-amino-4H-chromenes efficiently, with good control over substituent incorporation including bromo and nitro groups on aromatic rings.
DBU-Catalyzed Aqueous Synthesis
Another approach employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in water at room temperature. This method is known for:
- Using water as a green solvent,
- Mild conditions (room temperature, 6 hours),
- High yields (up to 85% for related chromene derivatives),
- One-pot synthesis from salicylaldehyde, malononitrile, and nitroalkanes.
- Stir salicylaldehyde (1 mmol), malononitrile (1 mmol), nitroalkane (2 mmol) in water (5 mL).
- Add 30 mol% DBU.
- Stir at room temperature for 6 hours.
- Extract with ethyl acetate, dry, and purify by column chromatography.
This method efficiently produces 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles, structurally related to the target compound, and can be adapted for substituted aromatic aldehydes including bromo and chloro substituents.
Base-Supported Ionic Liquid Like-Phase (SILLP) Catalysis in Water
A green and recyclable catalytic system uses base-supported ionic liquid like-phase (SILLP) as a heterogeneous catalyst in aqueous media. This method is characterized by:
- Use of water as solvent,
- Recyclable solid catalyst,
- Short reaction times,
- High yields,
- Simple work-up and catalyst recovery.
- Combine benzaldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and 0.1 g SILLP in 5 mL water.
- Reflux and monitor by TLC.
- Filter off catalyst after reaction, recrystallize product.
This method has been successfully applied to synthesize 2-amino-4H-benzo[h]chromene derivatives with bromo substituents, demonstrating good yields and catalyst stability over multiple runs.
Natural Catalyst (Lemon Juice) Under Ultrasound Irradiation
An innovative green chemistry approach uses lemon juice as a natural catalyst and solvent under ultrasound irradiation to synthesize 2-amino-4H-chromenes. This method offers:
- Avoidance of hazardous organic solvents,
- Short reaction times (20-30 minutes),
- Simple work-up,
- Metal-free catalysis.
- Mix aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), α-naphthol (1 mmol) in 10 mL lemon juice.
- Irradiate with ultrasound waves.
- Upon completion, pour reaction mixture on crushed ice.
- Filter, wash, and recrystallize product.
This eco-friendly method yields substituted 2-amino-4H-chromenes efficiently and can be adapted for halogenated aromatic substrates.
Comparative Data Table of Preparation Methods
| Method | Catalyst/System | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Ionic Liquid + CAN | [BDBDMIm]Br + CAN | Solvent-free | Room temperature | Variable | High | Reusable catalyst, mild conditions |
| DBU in Water | DBU (30 mol%) | Water | Room temperature | 6 hours | ~85 | One-pot, aqueous, mild, green |
| Base-Supported Ionic Liquid | SILLP (0.1 g) | Water | Reflux | Short | High | Heterogeneous, recyclable catalyst |
| Lemon Juice + Ultrasound | Lemon juice (natural catalyst) | Lemon juice | 45 °C (sonication) | 20-30 min | High | Metal-free, green, ultrasound-assisted |
Research Findings and Analysis
- The ionic liquid-CAN system provides a highly efficient and environmentally friendly route to 2-amino-4H-chromenes, including halogenated derivatives, with solvent-free conditions and catalyst recyclability.
- The DBU-catalyzed aqueous method is notable for using water as a solvent and mild base catalysis, yielding high purity products suitable for further functionalization.
- The SILLP catalyst system emphasizes green chemistry principles with water as solvent and recyclable solid catalysts, suitable for scale-up and industrial application.
- The lemon juice method represents a novel, sustainable approach using a natural catalyst and ultrasound, minimizing hazardous waste and energy consumption.
All methods rely on the multicomponent condensation of aromatic aldehydes or benzyl alcohols with malononitrile and naphthols, forming the chromene scaffold with amino and cyano groups, and allow incorporation of substituents such as bromo, chloro, and nitro groups on the aromatic rings.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitro group can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzochromenes.
Scientific Research Applications
2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to DNA and interfering with the replication process. This can lead to the inhibition of cell growth and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is thought to involve the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Benzo[g]chromene vs. Benzo[h]chromene
- Benzo[g]chromene : The fused benzene ring is attached at positions 1 and 2 of the chromene system, creating distinct electronic and steric environments.
- Benzo[h]chromene: The fusion occurs at positions 2 and 3, altering ring conjugation and substituent accessibility. Example: 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile () shows reduced steric hindrance compared to the target compound due to the absence of bulky substituents like Br or NO₂ .
Substituent Effects on Activity
Position 4 Aryl Groups
- Electron-Donating Groups (e.g., OMe, OH) : Improve solubility and hydrogen-bonding but may reduce membrane permeability .
Crystallographic and Structural Insights
- Bromo Substituent : Increases molecular weight (343.18 g/mol for a bromophenyl analog; ) and may disrupt crystal packing compared to lighter substituents like F or OMe .
Pharmacological Profiles
- Cytotoxicity: 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles induce G2/M cell cycle arrest and apoptosis via DNA intercalation (). The target compound’s nitro group may enhance DNA damage but increase toxicity risks .
- Anti-Inflammatory Activity : CN7:1h (trimethoxyphenyl derivative) suppresses NF-κB and mTOR pathways in osteoarthritis models (). The target’s chloro-nitro group may offer stronger electrophilic reactivity but lower selectivity .
Substituent Impact on Protein Binding
- BSA Binding: 2-Amino-4-(3-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile exhibits strong binding to bovine serum albumin (BSA) via hydrophobic and hydrogen-bonding interactions (). The target compound’s bromo group may enhance hydrophobic binding but reduce solubility .
Biological Activity
2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
- Molecular Formula : CHBrClNO
- Molecular Weight : 456.7 g/mol
- CAS Number : 7243-14-3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Condensation : 4-chloro-3-nitrobenzaldehyde is reacted with malononitrile in the presence of a base.
- Cyclization and Bromination : Further steps involve cyclization and bromination under controlled conditions, often using solvents like ethanol or dimethylformamide (DMF) .
The primary mechanism of action for this compound appears to involve:
- DNA Interaction : The compound binds to DNA, disrupting replication processes, which can lead to apoptosis in cancer cells.
- Induction of Apoptosis : It activates caspases and other apoptotic proteins, contributing to cell death .
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- In Vitro Studies : The compound has shown cytotoxic effects on prostate cancer cell lines (PC3 and DU145), with IC values indicating effective dose-dependent responses .
| Cell Line | IC (μg/mL) | Time Points (h) |
|---|---|---|
| PC3 | 24 h: 40.1 ± 7.9 | 24, 48, 72 |
| DU145 | 24 h: 98.14 ± 48.3 | 24, 48, 72 |
Mechanistic Insights
The cytotoxic activity is attributed to:
- Chromatin Condensation : Inducing chromatin condensation and DNA damage.
- Cell Cycle Arrest : Arresting the cell cycle at the G0/G1 phase .
Case Studies
- Study on Antiproliferative Effects : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing significant inhibition of cell growth and alterations in microtubule organization .
- Comparative Analysis with Other Compounds : In comparative studies with other benzochromene derivatives, this compound demonstrated superior activity against certain cancer types, highlighting its potential as a lead compound in drug development .
Research Applications
The unique structure of this compound makes it a candidate for:
- Medicinal Chemistry : As a potential anticancer agent.
- Materials Science : Investigated for use in organic semiconductors and light-emitting diodes (LEDs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
